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Compound of Interest

Compound Name: CMX-8933

Cat. No.: B15615582 Get Quote

A Note on Compound Identification: Publicly available information on a compound explicitly

named CMX-8933 is limited. However, based on nomenclature patterns and available scientific

literature, it is strongly inferred that CMX-8933 is an internal or alternative designation for

CH5132799, a well-characterized potent and selective Class I phosphoinositide 3-kinase

(PI3K) inhibitor, also known as Izorlisib and MEN1611. This document will proceed under this

assumption, presenting the detailed technical information available for CH5132799.

Core Target and Mechanism of Action
CMX-8933 (CH5132799) is a small molecule inhibitor that selectively targets the Class I

phosphoinositide 3-kinases (PI3Ks). The PI3K family of lipid kinases plays a central role in

intracellular signaling pathways that govern cell growth, proliferation, survival, and metabolism.

[1][2][3] Dysregulation of the PI3K/Akt/mTOR pathway is a frequent event in various human

cancers, making it a prime target for therapeutic intervention.[4][5]

CMX-8933 exhibits potent inhibitory activity against all Class I PI3K isoforms, with a particularly

high affinity for the p110α catalytic subunit (PI3Kα) and its oncogenic mutants.[6][7][8] By

binding to the ATP-binding pocket of the PI3K enzyme, CMX-8933 prevents the

phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-

trisphosphate (PIP3). This, in turn, blocks the downstream activation of Akt and the subsequent

signaling cascade, leading to reduced cell proliferation and increased apoptosis in cancer cells

harboring activating PI3K pathway mutations.[6][9]
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Binding Affinity and Selectivity
The binding affinity of CMX-8933 has been quantified through in vitro kinase assays, with the

half-maximal inhibitory concentration (IC50) serving as a key metric. The compound

demonstrates high potency against wild-type Class I PI3K isoforms and even greater activity

against common oncogenic mutants of PI3Kα.

Target Protein IC50 (nM)

PI3Kα (wild-type) 14

PI3Kβ 120

PI3Kδ 500

PI3Kγ 36

PI3Kα (E542K mutant) 6.7

PI3Kα (E545K mutant) 6.7

PI3Kα (H1047R mutant) 5.6

mTOR >1600

Data compiled from multiple sources.[6][10]

Experimental Protocols
In Vitro Kinase Assay for Binding Affinity Determination
A common method to determine the IC50 values of PI3K inhibitors is a time-resolved

fluorescence resonance energy transfer (TR-FRET) assay, such as the Adapta™ Universal

Kinase Assay.

Principle: This assay measures the amount of ADP produced during the kinase reaction. The

kinase phosphorylates a substrate, converting ATP to ADP. A europium-labeled anti-ADP

antibody and an Alexa Fluor® 647-labeled ADP tracer are added. In the absence of kinase

activity (or in the presence of a potent inhibitor), the tracer binds to the antibody, resulting in a

high TR-FRET signal. As the kinase produces ADP, it displaces the tracer from the antibody,

leading to a decrease in the TR-FRET signal.
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Detailed Protocol Outline:

Compound Preparation: Prepare a serial dilution of CMX-8933 in DMSO.

Kinase Reaction Mixture: In a 384-well plate, add the PI3K enzyme (e.g., recombinant

human PI3Kα/p85α) and the lipid substrate (e.g., PIP2) in the appropriate kinase buffer.

Initiation of Reaction: Add a solution of ATP to each well to start the kinase reaction.

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

Detection: Add a detection mixture containing EDTA (to stop the reaction), the Eu-labeled

anti-ADP antibody, and the Alexa Fluor® 647-labeled ADP tracer.

Equilibration: Incubate the plate at room temperature to allow the detection reagents to reach

equilibrium.

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the

emission at both 665 nm and 615 nm.

Data Analysis: Calculate the emission ratio (665 nm / 615 nm) and plot the results against

the inhibitor concentration to determine the IC50 value using a suitable software.
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Workflow for In Vitro Kinase Assay

Western Blot for Target Engagement in Cells
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To confirm that CMX-8933 engages its target in a cellular context, a Western blot can be

performed to measure the phosphorylation of Akt (a downstream effector of PI3K) at Serine

473.

Principle: Cells are treated with the inhibitor, and then the total protein is extracted. The

proteins are separated by size using SDS-PAGE and transferred to a membrane. The

membrane is then probed with antibodies specific for the phosphorylated form of Akt (p-Akt

Ser473) and total Akt. A decrease in the p-Akt signal relative to the total Akt signal indicates

inhibition of the PI3K pathway.

Detailed Protocol Outline:

Cell Culture and Treatment: Plate cancer cells with a known PIK3CA mutation (e.g., KPL-4,

T-47D) and allow them to adhere. Treat the cells with varying concentrations of CMX-8933 or

a vehicle control (DMSO) for a specified time.

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a buffer containing

protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

Protein Quantification: Determine the protein concentration of each lysate using a BCA or

Bradford assay to ensure equal loading.

SDS-PAGE: Denature the protein samples and separate them by size on a polyacrylamide

gel.

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose

membrane.

Blocking: Block the membrane with a solution (e.g., 5% non-fat milk or BSA in TBST) to

prevent non-specific antibody binding.

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-

Akt (Ser473) overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish

peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
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Detection: Add a chemiluminescent substrate and capture the signal using an imaging

system.

Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed

with an antibody for total Akt and a loading control (e.g., GAPDH or β-actin) to normalize the

data.
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Workflow for Western Blot Analysis

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b15615582?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15615582?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Signaling Pathway
CMX-8933 inhibits the PI3K/Akt/mTOR signaling pathway. Upon activation by growth factors

binding to receptor tyrosine kinases (RTKs), PI3K is recruited to the cell membrane where it

phosphorylates PIP2 to PIP3. PIP3 acts as a second messenger, recruiting and activating Akt.

Activated Akt then phosphorylates a multitude of downstream targets, including mTOR, which

promotes protein synthesis, cell growth, and proliferation. CMX-8933's inhibition of PI3K blocks

the production of PIP3, thereby abrogating the downstream signaling cascade.
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PI3K/Akt/mTOR Signaling Pathway Inhibition by CMX-8933
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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